molecular formula C10H11ClN2O B8454046 2-(Aminomethyl)quinolin-8-olhydrochloride

2-(Aminomethyl)quinolin-8-olhydrochloride

Cat. No.: B8454046
M. Wt: 210.66 g/mol
InChI Key: AAYJIQLOFBWVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)quinolin-8-olhydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of an aminomethyl group at the 2-position and a hydroxyl group at the 8-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)quinolin-8-olhydrochloride typically involves the Mannich reaction, a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction involves the condensation of 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions . The reaction is usually carried out in an aprotic solvent such as acetone under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the Mannich reaction can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as tetrabutylammonium iodide can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)quinolin-8-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)quinolin-8-olhydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Acts as a chelating agent for metal ions, making it useful in studying metalloproteins and metalloenzymes.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)quinolin-8-olhydrochloride involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.

    5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.

    7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.

Uniqueness

2-(Aminomethyl)quinolin-8-olhydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and reactivity compared to other 8-hydroxyquinoline derivatives. This modification also imparts additional biological activities, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(aminomethyl)quinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8;/h1-5,13H,6,11H2;1H

InChI Key

AAYJIQLOFBWVDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN.Cl

Origin of Product

United States

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